N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(4-METHYLBENZENESULFONAMIDE)
Overview
Description
N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(4-METHYLBENZENESULFONAMIDE) is an organic compound that features a unique structure with two sulfonamide groups attached to a central 2,2-dimethyl-1,3-propanediol backbone. This compound is known for its stability and versatility in various chemical reactions, making it valuable in multiple scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(4-METHYLBENZENESULFONAMIDE) typically involves the reaction of 2,2-dimethyl-1,3-propanediol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then converted to the final sulfonamide product by the addition of ammonia or an amine.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(4-METHYLBENZENESULFONAMIDE) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(4-METHYLBENZENESULFONAMIDE) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of polymers, resins, and specialty chemicals.
Mechanism of Action
The mechanism by which N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(4-METHYLBENZENESULFONAMIDE) exerts its effects involves the interaction of its sulfonamide groups with various molecular targets. These interactions can inhibit enzyme activity or alter protein conformation, leading to changes in cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(3,4-DIMETHYLBENZENESULFONAMIDE): Similar structure but with different substituents on the benzene ring.
N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(4-CHLOROBENZENESULFONAMIDE): Contains chlorine atoms instead of methyl groups.
Uniqueness
N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(4-METHYLBENZENESULFONAMIDE) is unique due to its specific combination of sulfonamide groups and the 2,2-dimethyl-1,3-propanediol backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[2,2-dimethyl-3-[(4-methylphenyl)sulfonylamino]propyl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S2/c1-15-5-9-17(10-6-15)26(22,23)20-13-19(3,4)14-21-27(24,25)18-11-7-16(2)8-12-18/h5-12,20-21H,13-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USXCUUZZCXHFGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C)CNS(=O)(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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